5-Bromo-3,6-dichloropyrazin-2-amine
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Overview
Description
5-Bromo-3,6-dichloropyrazin-2-amine: is a chemical compound with the molecular formula C4H2BrCl2N3 and a molecular weight of 242.89 g/mol . This compound is characterized by the presence of bromine, chlorine, and amine functional groups attached to a pyrazine ring. It is commonly used in various chemical reactions and has applications in scientific research and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-3,6-dichloropyrazin-2-amine typically involves the halogenation of pyrazine derivatives. One common method is the bromination and chlorination of pyrazin-2-amine. The reaction conditions often include the use of bromine and chlorine reagents in the presence of a suitable solvent and catalyst .
Industrial Production Methods: Industrial production of this compound involves large-scale halogenation processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: 5-Bromo-3,6-dichloropyrazin-2-amine can undergo nucleophilic substitution reactions, where the bromine or chlorine atoms are replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms in the pyrazine ring.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various amines.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.
Major Products:
Substitution Products: Depending on the nucleophile used, the major products can include various substituted pyrazine derivatives.
Oxidation Products: Oxidation can lead to the formation of pyrazine N-oxides.
Reduction Products: Reduction typically results in the formation of amine derivatives.
Scientific Research Applications
Chemistry: 5-Bromo-3,6-dichloropyrazin-2-amine is used as a building block in the synthesis of more complex organic molecules. It is valuable in the development of pharmaceuticals, agrochemicals, and materials science .
Biology and Medicine: In biological research, this compound is used to study the effects of halogenated pyrazine derivatives on various biological systems.
Industry: The compound is used in the production of specialty chemicals and intermediates for various industrial applications. Its unique chemical properties make it suitable for use in the synthesis of dyes, pigments, and other fine chemicals .
Mechanism of Action
The mechanism of action of 5-Bromo-3,6-dichloropyrazin-2-amine involves its interaction with specific molecular targets. The bromine and chlorine atoms in the compound can form covalent bonds with nucleophilic sites on target molecules, leading to the formation of stable complexes. These interactions can modulate the activity of enzymes, receptors, and other proteins, thereby exerting various biological effects .
Comparison with Similar Compounds
- 5-Bromo-6-chloropyrazin-2-amine
- 5-Bromo-3-chloropyrazin-2-amine
- 3,6-Dichloropyrazin-2-amine
Uniqueness: 5-Bromo-3,6-dichloropyrazin-2-amine is unique due to the presence of both bromine and chlorine atoms on the pyrazine ring. This combination of halogens imparts distinct chemical reactivity and biological activity compared to other similar compounds. The specific arrangement of these halogens can influence the compound’s ability to participate in various chemical reactions and interact with biological targets .
Properties
IUPAC Name |
5-bromo-3,6-dichloropyrazin-2-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2BrCl2N3/c5-1-2(6)10-4(8)3(7)9-1/h(H2,8,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNMDHWGZTPXFNH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(N=C(C(=N1)Cl)Br)Cl)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2BrCl2N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.89 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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